5-Cyclopropoxy-N2,N2,N3,N3-tetramethylpyridine-2,3-dicarboxamide
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Overview
Description
5-Cyclopropoxy-N2,N2,N3,N3-tetramethylpyridine-2,3-dicarboxamide is a synthetic organic compound with the molecular formula C14H19N3O3 and a molecular weight of 277.322 g/mol . This compound is notable for its unique structure, which includes a cyclopropoxy group and tetramethyl substitutions on a pyridine-2,3-dicarboxamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-N2,N2,N3,N3-tetramethylpyridine-2,3-dicarboxamide typically involves multiple steps, starting with the preparation of the pyridine-2,3-dicarboxylic acid derivative. The cyclopropoxy group is introduced through a nucleophilic substitution reaction, while the tetramethyl groups are added via alkylation reactions. Common reagents used in these steps include cyclopropyl bromide for the cyclopropoxy group and methyl iodide for the tetramethyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-N2,N2,N3,N3-tetramethylpyridine-2,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridine-2,3-dicarboxamides, depending on the specific reagents and conditions used .
Scientific Research Applications
5-Cyclopropoxy-N2,N2,N3,N3-tetramethylpyridine-2,3-dicarboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-N2,N2,N3,N3-tetramethylpyridine-2,3-dicarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Cyclopropoxy-N2,N2,N3,N3-tetramethylpyridine-2,3-dicarboxamide include:
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A pincer-type tricationic compound with similar structural features.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: An organic intermediate with borate and sulfonamide groups.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a cyclopropoxy group and tetramethyl substitutions on a pyridine-2,3-dicarboxamide backbone. This unique structure imparts specific chemical and biological properties that make it valuable for various research and industrial applications .
Properties
Molecular Formula |
C14H19N3O3 |
---|---|
Molecular Weight |
277.32 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-N,2-N,3-N,3-N-tetramethylpyridine-2,3-dicarboxamide |
InChI |
InChI=1S/C14H19N3O3/c1-16(2)13(18)11-7-10(20-9-5-6-9)8-15-12(11)14(19)17(3)4/h7-9H,5-6H2,1-4H3 |
InChI Key |
UTIBXHKRAVHRQW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(N=CC(=C1)OC2CC2)C(=O)N(C)C |
Origin of Product |
United States |
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